(6-Chloro-3-ethoxy-2-fluorophenyl)boronic acid
Description
(6-Chloro-3-ethoxy-2-fluorophenyl)boronic acid (MFCD32902742) is a substituted arylboronic acid characterized by a chloro group at the 6-position, an ethoxy group at the 3-position, and a fluoro substituent at the 2-position on the phenyl ring. Its molecular formula is C₈H₈BClFO₃. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and binding affinity .
Properties
IUPAC Name |
(6-chloro-3-ethoxy-2-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4,12-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYPTNYQUDKJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCC)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.42 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-ethoxy-2-fluorophenyl)boronic acid typically involves the following steps:
Halogenation: The starting material, 3-ethoxyphenol, undergoes halogenation to introduce the chlorine and fluorine substituents at the desired positions on the phenyl ring.
Borylation: The halogenated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group to the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-3-ethoxy-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(6-Chloro-3-ethoxy-2-fluorophenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (6-Chloro-3-ethoxy-2-fluorophenyl)boronic acid depends on the specific application:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.
Enzyme Inhibition: In medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties and pKa
The substituents on arylboronic acids significantly modulate their Lewis acidity (pKa) and binding affinity for diols (e.g., glucose). Key comparisons include:
Analysis :
- The 6-Cl and 2-F substituents in the target compound enhance Lewis acidity (lower pKa) through inductive effects, favoring diol complexation at physiological pH. Ethoxy at the 3-position partially offsets this via resonance donation .
- Bromo-substituted analogs (e.g., A117466) exhibit even lower pKa due to Br’s stronger electron-withdrawing nature, but may face steric challenges in binding .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura reactions require boronic acids to balance reactivity and stability. Comparisons with other arylboronic acids:
Analysis :
Analysis :
Stability and Functionalization Potential
Analysis :
- The ethoxy group in the target compound allows further alkylation or hydrolysis, while chloro/fluoro substituents enhance stability against oxidative cleavage compared to amino analogs .
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